N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-benzothiazole-2-carboxamide
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Description
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-benzothiazole-2-carboxamide is a useful research compound. Its molecular formula is C21H23N5OS and its molecular weight is 393.51. The purity is usually 95%.
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Scientific Research Applications
Potential Antipsychotic Agents
Research has focused on heterocyclic analogues of certain compounds evaluated as potential antipsychotic agents. These studies have included the synthesis and evaluation of various heterocyclic carboxamides, assessing their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, and evaluating their in vivo activities through models predictive of antipsychotic activity and extrapyramidal side effects. Two derivatives were found to exhibit potent in vivo activities, suggesting potential applications in the development of antipsychotic medications (Norman et al., 1996).
Antibacterial Applications
A series of novel derivatives has been synthesized and characterized, showing antibacterial activities against various Gram-positive and Gram-negative bacterial strains. This highlights the potential of such compounds in addressing bacterial infections and contributing to the development of new antibacterial agents (Selvakumar & Elango, 2017).
Anti-Inflammatory and Analgesic Agents
Further research has explored the synthesis of novel compounds derived from visnaginone and khellinone, with studies indicating significant anti-inflammatory and analgesic activities. These compounds have been evaluated as cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitors, offering promising avenues for the development of new treatments for inflammation and pain (Abu‐Hashem et al., 2020).
Antimicrobial and Cytotoxicity Applications
Compounds synthesized from this chemical structure have demonstrated marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and antimicrobial action. This suggests their potential in psychotropic, anti-inflammatory, and cytotoxicity in vitro screening, indicating a broad spectrum of possible therapeutic applications (Zablotskaya et al., 2013).
Properties
IUPAC Name |
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5OS/c27-20(21-25-17-7-3-4-8-18(17)28-21)24-14-9-11-26(12-10-14)19-15-5-1-2-6-16(15)22-13-23-19/h3-4,7-8,13-14H,1-2,5-6,9-12H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNQIDLCIAPGLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.